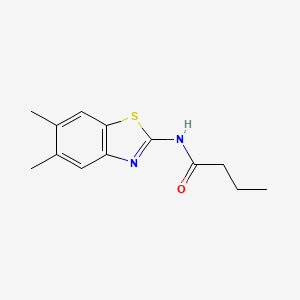

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-4-5-12(16)15-13-14-10-6-8(2)9(3)7-11(10)17-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGQUUGDUHJMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The reaction proceeds as follows:

Step 1: 2-mercaptoaniline is treated with an acid chloride in the presence of a base, such as pyridine, to form the benzothiazole ring.

Step 2: The resulting benzothiazole intermediate is then reacted with butanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Processing: Involves the stepwise addition of reactants and careful control of reaction conditions.

Continuous Flow Processing: Utilizes a continuous flow reactor to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds for Comparison :

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Insights :

- Benzothiazole vs.

- Amide Chain Length : The butanamide chain (target) provides greater conformational flexibility than the acetamide in , which could influence intermolecular interactions or solubility.

Comparison :

- Adamantyl incorporation () requires specialized reagents, whereas methyl groups (target) are simpler to introduce.

- The N,O-bidentate group in enables metal coordination, a feature absent in benzothiazole derivatives unless modified.

Spectroscopic Characterization

- Target Compound : Expected NMR signals include:

- 1H NMR : Methyl protons (δ 2.2–2.5 ppm), benzothiazole aromatic protons (δ 7.0–8.0 ppm), and amide NH (δ ~10 ppm).

- IR : Amide C=O stretch (~1660 cm⁻¹), benzothiazole C=N (~1600 cm⁻¹).

- : Reported 1H NMR signals at δ 1.52–1.96 (adamantyl), δ 3.76 (methoxy), and δ 7.01–7.73 (aromatic); IR C=O at 1668 cm⁻¹ .

Key Differences :

- The adamantyl group in introduces complex aliphatic signals absent in the target compound.

- Methoxy vs. methyl substituents alter aromatic proton splitting patterns.

Crystal Packing and Intermolecular Interactions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)butanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole amine precursor with butanoyl chloride under reflux in anhydrous solvents like dichloromethane or DMF. Critical parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

- Yield Optimization : Stepwise addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Peaks for methyl groups (δ ~2.5 ppm), benzothiazole protons (δ 7.0–8.0 ppm), and amide NH (δ ~10 ppm).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1660 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]+ matching C₁₃H₁₅N₂OS (MW 263.34).

- HPLC : Reverse-phase C18 column (ACN/water) to assess purity .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (MIC determination).

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts (IC₅₀ comparison).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition for anti-inflammatory potential).

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate its molecular structure and conformation?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/water to obtain single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key outputs include bond lengths (C–N: ~1.34 Å), angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds).

- Validation : Check R-factors (<5%) and CIF files for deposition in the Cambridge Structural Database .

Q. What computational approaches (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps (e.g., ~4.5 eV for benzothiazole derivatives), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvation effects (water/DMSO) using OPLS-AA force fields.

- Docking Studies : AutoDock Vina to predict binding modes with targets like DNA topoisomerase II (binding energy < -8 kcal/mol) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols (e.g., cell passage number, serum-free conditions) using guidelines like OECD 423.

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.

- Orthogonal Assays : Confirm apoptosis (Annexin V/PI staining) if cytotoxicity is disputed.

- Structural Confirmation : Recheck compound identity via LC-MS if batch variability is suspected .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use β-cyclodextrin inclusion complexes or nanoemulsions (particle size <200 nm).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., amide hydrolysis).

- Prodrug Design : Introduce ester groups at the butanamide chain for sustained release.

- Toxicokinetics : Monitor plasma levels via LC-MS/MS after oral administration (10 mg/kg) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.